Cas no 2172577-55-6 (3-amino-4-methoxy-2-methylbutan-2-ol)

3-Amino-4-methoxy-2-methylbutan-2-ol is a chiral amino alcohol derivative with potential applications in pharmaceutical synthesis and asymmetric catalysis. Its structure, featuring both amino and methoxy functional groups adjacent to a tertiary alcohol, offers versatility as a building block for complex molecules. The presence of a stereocenter enables its use in enantioselective reactions, while the methoxy group enhances solubility in organic solvents. This compound may serve as an intermediate in the preparation of bioactive compounds or ligands for metal-catalyzed transformations. Its stability under standard conditions and well-defined reactivity profile make it a practical choice for research and industrial applications requiring precise molecular control.
3-amino-4-methoxy-2-methylbutan-2-ol structure
2172577-55-6 structure
Product name:3-amino-4-methoxy-2-methylbutan-2-ol
CAS No:2172577-55-6
MF:C6H15NO2
Molecular Weight:133.18880200386
CID:5922035
PubChem ID:165602288

3-amino-4-methoxy-2-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 3-amino-4-methoxy-2-methylbutan-2-ol
    • 2172577-55-6
    • EN300-1639797
    • インチ: 1S/C6H15NO2/c1-6(2,8)5(7)4-9-3/h5,8H,4,7H2,1-3H3
    • InChIKey: PUFAJGXOEJGKLW-UHFFFAOYSA-N
    • SMILES: OC(C)(C)C(COC)N

計算された属性

  • 精确分子量: 133.110278721g/mol
  • 同位素质量: 133.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 83.1
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.5Ų
  • XLogP3: -0.9

3-amino-4-methoxy-2-methylbutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1639797-10.0g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
10g
$4052.0 2023-06-04
Enamine
EN300-1639797-0.5g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
0.5g
$905.0 2023-06-04
Enamine
EN300-1639797-1000mg
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
1000mg
$842.0 2023-09-22
Enamine
EN300-1639797-10000mg
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
10000mg
$3622.0 2023-09-22
Enamine
EN300-1639797-100mg
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
100mg
$741.0 2023-09-22
Enamine
EN300-1639797-250mg
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
250mg
$774.0 2023-09-22
Enamine
EN300-1639797-1.0g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
1g
$943.0 2023-06-04
Enamine
EN300-1639797-2.5g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
2.5g
$1848.0 2023-06-04
Enamine
EN300-1639797-5.0g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
5g
$2732.0 2023-06-04
Enamine
EN300-1639797-0.1g
3-amino-4-methoxy-2-methylbutan-2-ol
2172577-55-6
0.1g
$829.0 2023-06-04

3-amino-4-methoxy-2-methylbutan-2-ol 関連文献

3-amino-4-methoxy-2-methylbutan-2-olに関する追加情報

Exploring the Properties and Applications of 3-Amino-4-Methoxy-2-Methylbutan-2-Ol

3-Amino-4-methoxy-2-methylbutan-2-ol, also known by its CAS number 2172577-55-6, is a versatile organic compound with a unique chemical structure that makes it highly valuable in various fields. This compound is characterized by its amino, methoxy, and hydroxyl functional groups, which contribute to its diverse chemical properties and potential applications. Recent studies have highlighted its significance in pharmaceuticals, agrochemicals, and advanced materials synthesis.

The molecular structure of 3-amino-4-methoxy-2-methylbutan-2-ol consists of a four-carbon chain with substituents at specific positions. The amino group (-NH₂) at position 3, the methoxy group (-OCH₃) at position 4, and the hydroxyl group (-OH) at position 2 create a complex interplay of electronic effects. These functional groups not only influence the compound's reactivity but also enable it to participate in a wide range of chemical reactions, such as nucleophilic substitutions, reductions, and oxidations.

Recent research has focused on the synthesis of 3-amino-4-methoxy derivatives, particularly their role as intermediates in drug discovery. For instance, studies have shown that this compound can serve as a precursor for bioactive molecules with potential anti-inflammatory and anticancer properties. Its ability to form stable amine bonds makes it an attractive candidate for peptide synthesis and drug delivery systems.

In the field of agrochemistry, 3-amino-4-methoxy compounds have been explored for their potential as plant growth regulators. The methoxy group enhances the compound's stability under environmental conditions, making it suitable for agricultural applications. Additionally, its hydroxyl group allows for further functionalization, enabling the development of targeted agrochemicals with improved efficacy.

The synthesis of 3-amino-4-methoxy-2-methylbutan-2-ol involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have improved the yield and purity of this compound. For example, the use of transition metal catalysts has facilitated selective oxidation and reduction reactions, paving the way for large-scale production.

In terms of applications beyond traditional chemistry, this compound has shown promise in materials science. Its ability to form hydrogen bonds makes it a candidate for designing novel polymers and surfactants. Researchers are actively investigating its potential in creating biodegradable materials that can address environmental concerns associated with conventional plastics.

The growing interest in green chemistry has also led to the exploration of sustainable methods for synthesizing 3-amino-4-methoxy compounds. Biocatalytic approaches using enzymes have emerged as a viable alternative to conventional chemical synthesis methods. These methods not only reduce environmental impact but also enhance product selectivity.

In conclusion, 3-amino-4-methoxy-2-methylbutan-2-ol, with its unique chemical properties and diverse applications, continues to be a focal point in scientific research. Its role as an intermediate in drug discovery, agrochemical development, and materials science underscores its importance in advancing modern technology. As research progresses, new insights into its potential will undoubtedly lead to innovative solutions across various industries.

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